Chiral Purity: Racemic vs. Enantiopure Standards
The target compound is a racemic mixture ((2RS)). This is quantitatively differentiated from the single (2R)- and (2S)-enantiomer standards (CAS 890658-79-4 and 2518443-29-1, respectively) . The anti-androgenic activity of the final drug substance, bicalutamide, resides almost exclusively in the (R)-enantiomer; however, the drug is formulated as a racemate, making the (2RS) impurity highly relevant for quality control [1]. The distinct chromatographic behavior of the racemate versus its enantiomers, confirmed by HPLC using an immobilized polysaccharide-based chiral stationary phase, justifies its separate procurement as a reference standard [1].
| Evidence Dimension | Stereochemical composition and associated analytical signal |
|---|---|
| Target Compound Data | Racemic mixture, (2RS) CAS 151262-57-6; Purity >95% |
| Comparator Or Baseline | (2R)-enantiomer CAS 890658-79-4 and (2S)-enantiomer CAS 2518443-29-1 |
| Quantified Difference | Enantiomerically distinct; different chromatographic retention and/or circular dichroism spectra leading to separate identification requirements per EP monograph [1]. |
| Conditions | Assessment based on marketed chemical standards and peer-reviewed chiral HPLC methodologies. |
Why This Matters
A single enantiomer cannot serve as a reference standard for the racemic impurity in a monograph, as it will not match the chromatographic peak or spectral properties of the (2RS) impurity in a racemic drug product.
- [1] Daniele Sadutto, Rosella Ferretti, Leo Zanitti, Adriano Casulli, Roberto Cirilli. Analytical and semipreparative high performance liquid chromatography enantioseparation of bicalutamide and its chiral impurities on an immobilized polysaccharide-based chiral stationary phase. Journal of Chromatography A, 1445 (2016), 166-171. View Source
